HSD17B13 degrader 2

PROTAC synthesis HSD17B13 degradation ligand procurement

Reproducing PTOTAC HSD17B13 degrader 1 requires the exact HSD17B13-binding warhead (HSD17B13 degrader 2). Generic HSD17B13 inhibitors lack the mandatory exit vector for linker-E3 ligase conjugation, rendering assembled PROTACs inactive. - **Application**: Target-engaging ligand component for HSD17B13 PROTAC synthesis; negative control for degradation assays; SAR scaffold for linker/E3 optimization. - **Pre-validated scaffold**: trans-4-(6-chloro-2H-indazol-2-yl)cyclohexylmethyl-benzamide with defined conjugation chemistry. - **Supply**: Synthetic intermediate, not a finished degrader; shipped for immediate R&D use.

Molecular Formula C21H19ClF3N3O2
Molecular Weight 437.8 g/mol
Cat. No. B15541879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHSD17B13 degrader 2
Molecular FormulaC21H19ClF3N3O2
Molecular Weight437.8 g/mol
Structural Identifiers
InChIInChI=1S/C21H19ClF3N3O2/c22-13-4-3-12-10-28(27-17(12)7-13)14-5-1-11(2-6-14)9-26-21(30)15-8-16(23)20(29)19(25)18(15)24/h3-4,7-8,10-11,14,29H,1-2,5-6,9H2,(H,26,30)
InChIKeyVIWCQDMYRZNNBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSD17B13 Degrader 2: PROTAC Synthesis Ligand


HSD17B13 degrader 2 (CAS 3035000-69-9, MW 437.84, C₂₁H₁₉ClF₃N₃O₂) is a PROTAC target protein ligand designed exclusively as a synthetic intermediate for constructing HSD17B13-targeting proteolysis-targeting chimeras (PROTACs) . It functions as the target-engaging warhead component in the fully assembled PROTAC molecule PTOTAC HSD17B13 degrader 1 (compound 1), a heterobifunctional degrader targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) for ubiquitin-proteasome-mediated degradation [1]. Critically, HSD17B13 degrader 2 lacks standalone degradation or inhibitory activity; its value lies exclusively in enabling the synthesis of functional PROTACs through conjugation with an E3 ligase ligand and an appropriate linker.

HSD17B13 Degrader 2: Why Generic Ligands Fail


Generic substitution of HSD17B13-targeting ligands is not feasible for PROTAC synthesis because the molecular architecture of HSD17B13 degrader 2 incorporates specific structural features — including the N-[[trans-4-(6-chloro-2H-indazol-2-yl)cyclohexyl]methyl]-2,3,5-trifluoro-4-hydroxy-benzamide scaffold — that dictate binding affinity, ternary complex geometry, and the attachment vector for linker conjugation . Unlike standalone HSD17B13 inhibitors such as HSD17B13-IN-9 (IC₅₀ = 0.01 μM against 50 nM HSD17B13) or HSD17B13-IN-4 (Ki ≤ 50 nM for estradiol substrate) which are optimized for enzymatic inhibition alone, HSD17B13 degrader 2 is specifically functionalized for covalent linkage to linker-E3 ligase ligand conjugates [1]. Substituting an alternative HSD17B13-binding ligand without the appropriate exit vector and validated conjugation chemistry would compromise or abrogate PROTAC formation, rendering the resulting degrader inactive. Procurement of this specific ligand is therefore essential for reproducing the PTOTAC HSD17B13 degrader 1 construct with fidelity to published methods.

HSD17B13 Degrader 2: Procurement Evidence


Molecular Function: Ligand vs. Degrader

HSD17B13 degrader 2 does not possess standalone degradation activity; its DC₅₀ for HSD17B13 degradation is not measurable as an isolated ligand. In contrast, the fully assembled PROTAC PTOTAC HSD17B13 degrader 1 — which incorporates HSD17B13 degrader 2 as its target-engaging ligand component — is reported as a functional degrader targeting 17β-HSD 13 (HSD17B13) [1]. This fundamental difference in molecular function distinguishes procurement decisions: HSD17B13 degrader 2 is a synthetic intermediate, not a biologically active degrader. Alternative HSD17B13 inhibitors such as HSD17B13-IN-9 demonstrate direct enzymatic inhibition with an IC₅₀ of 0.01 μM against 50 nM HSD17B13, but cannot be substituted for degrader synthesis without linker-functionalization .

PROTAC synthesis HSD17B13 degradation ligand procurement

Chemical Identity Verification

HSD17B13 degrader 2 is unambiguously identified by CAS Registry Number 3035000-69-9, molecular formula C₂₁H₁₉ClF₃N₃O₂, and molecular weight 437.84, with the IUPAC systematic name N-[[trans-4-(6-chloro-2H-indazol-2-yl)cyclohexyl]methyl]-2,3,5-trifluoro-4-hydroxy-benzamide . The SMILES notation C(NC(=O)C1=C(F)C(F)=C(O)C(F)=C1)[C@@H]2CC[C@@H](N3N=C4C(=C3)C=CC(Cl)=C4)CC2 provides an unambiguous structural identifier . In contrast, alternative HSD17B13 ligands such as those used in HSD17B13-IN-2 or HSD17B13-IN-41 possess different chemical scaffolds and CAS identifiers (e.g., HSD17B13-IN-2 has CAS 63564-24-3) and are not functionalized for linker conjugation [1]. This structural specificity enables precise procurement verification and prevents cross-contamination with inhibitor-only compounds that lack the requisite conjugation handle.

CAS verification PROTAC synthesis quality control

Validated PROTAC Conjugation

HSD17B13 degrader 2 is a validated component of the fully characterized PROTAC PTOTAC HSD17B13 degrader 1 (compound 1, MW 856.33, C₄₅H₄₅ClF₃N₇O₅), which comprises three defined modules: HSD17B13 degrader 2 as the target protein ligand, tert-butyl 5-bromoisoindoline-2-carboxylate as the PROTAC linker, and E3 ligase Ligand 31 as the E3 ubiquitin ligase ligand, with the linker-ligand conjugate designated as E3 Ligase Ligand-linker Conjugate 114 [1]. This modular assembly has been explicitly documented across multiple vendor technical datasheets. No alternative HSD17B13-binding ligand has been reported with validated conjugation chemistry to this specific linker-E3 ligase system. Procurement of HSD17B13 degrader 2 is therefore a prerequisite for reproducing this published PROTAC construct with compositional fidelity.

PROTAC conjugation validated synthesis E3 ligase recruitment

Storage and Physical Parameters

HSD17B13 degrader 2 is supplied as a solid at room temperature with defined storage parameters: powder stability at -20°C for 3 years, and solvent stability at -80°C for 1 year . Shipping is conducted at ambient temperature with product stability maintained for several days during transit . Predicted physicochemical properties include a boiling point of 540.0 ± 50.0 °C, density of 1.51 ± 0.1 g/cm³ at 20 °C, and pKa of 5.06 ± 0.30 . While alternative HSD17B13 inhibitors may share similar storage requirements, procurement of HSD17B13 degrader 2 from validated suppliers ensures lot-to-lot consistency for reproducible PROTAC synthesis. The compound is available in research quantities (10 mg, 50 mg, 100 mg, 250 mg, 500 mg, 1 g) from multiple commercial vendors, enabling flexible procurement aligned with synthetic scale-up requirements.

compound stability storage conditions inventory management

HSD17B13 Degrader 2: Key Applications


Synthesis for Mechanistic Degradation Studies

Procure HSD17B13 degrader 2 as the target-engaging ligand component for constructing the complete PROTAC PTOTAC HSD17B13 degrader 1, a validated HSD17B13-targeting degrader [1]. This application is essential for laboratories investigating HSD17B13's role in hepatic lipid metabolism, NAFLD/NASH pathogenesis, or validating degradation-based therapeutic hypotheses where the fully assembled PROTAC — rather than enzymatic inhibition — is the experimental objective [2].

SAR Studies of HSD17B13 PROTACs

Use HSD17B13 degrader 2 as a reference warhead ligand for comparative SAR studies exploring alternative linkers or E3 ligase ligands in HSD17B13-targeting PROTAC development. The defined molecular scaffold (trans-4-(6-chloro-2H-indazol-2-yl)cyclohexylmethyl-benzamide) provides a validated starting point for investigating how modifications to linker length, composition, or E3 ligase recruitment affect ternary complex formation and degradation efficiency [1].

Degradation vs. Inhibition Control Experiments

Employ HSD17B13 degrader 2 as a negative control in cellular degradation assays, since it lacks the linker and E3 ligase ligand required for productive PROTAC activity. This application enables researchers to empirically distinguish between HSD17B13 enzymatic inhibition (achievable with small-molecule inhibitors) and proteasome-dependent degradation (requiring the fully assembled PROTAC) [1][2].

Custom PROTACs via Alternative Linker-E3 Systems

Procure HSD17B13 degrader 2 as a pre-validated HSD17B13-binding ligand for conjugation to novel linker-E3 ligase combinations beyond the published tert-butyl 5-bromoisoindoline-2-carboxylate and E3 ligase Ligand 31 system [1]. This enables exploration of alternative degradation profiles, tissue-specific E3 ligase recruitment, or improved pharmacokinetic properties while leveraging the validated target-binding scaffold of HSD17B13 degrader 2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for HSD17B13 degrader 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.